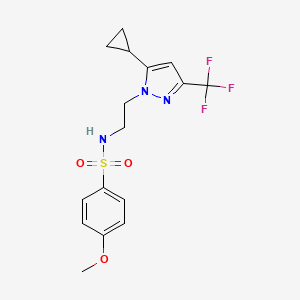

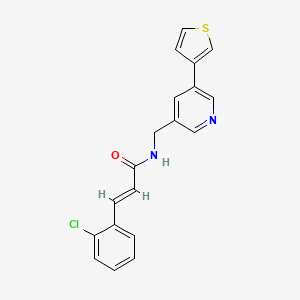

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the cyclization of precursor compounds . For instance, the synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular structure of “5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and mass spectroscopy . Density Functional Theory (DFT) can be used to study the molecular and electronic properties of the synthesized products . The compounds often exhibit a close HOMO–LUMO energy gap .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. They are used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” can be determined using various techniques. For instance, the molecular weight of a similar compound, “5-Phenyl-2-Ureidothiophene-3-Carboxamide”, is 261.30 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 .Scientific Research Applications

Synthesis and Anticancer Activity

One study focused on the synthesis of thiophene derivatives, including 4-acetyl-5-anilino- N -arylthiophene-2-carboxamide, for potential anticancer applications. These compounds exhibited good inhibitory activity against four cancer cell lines, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).

Immunomodulatory Properties

Another research avenue includes the exploration of butenamide derivatives, including phenylheteroarylbutenamides, for their immunosuppressive activities. These compounds have shown promise in suppressing proliferating concanavalin A-stimulated T-lymphocytes (Axton et al., 1992).

Antimicrobial and Docking Studies

Further, derivatives of thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. This research included molecular docking studies to assess the interaction of these compounds with bacterial and fungal targets (Talupur, Satheesh, & Chandrasekhar, 2021).

Schiff Bases for Antimicrobial Activity

Schiff bases of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide have been prepared and screened for antimicrobial activity. These compounds showed potential as antibiotics against various Gram-positive and Gram-negative bacteria (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Anti-inflammatory Agents

Research into 5-substituted benzo[b]thiophene derivatives has uncovered compounds with potent anti-inflammatory activity. These findings highlight the potential of thiophene derivatives in the development of new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).

Safety and Hazards

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name |

5-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c20-18(23)15-12-16(14-9-5-2-6-10-14)24-19(15)21-17(22)11-13-7-3-1-4-8-13/h1-10,12H,11H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVAEDCQVMCPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)

![5-[(4-Hydroxyphenyl)methyl]oxolan-2-one](/img/structure/B2973435.png)

![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)

![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)